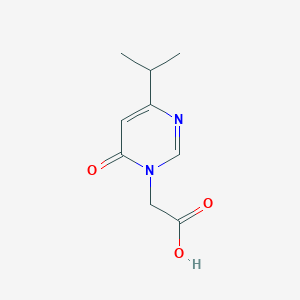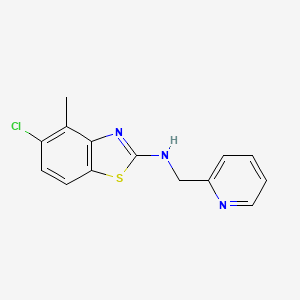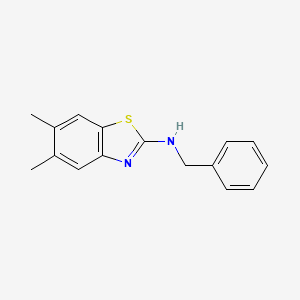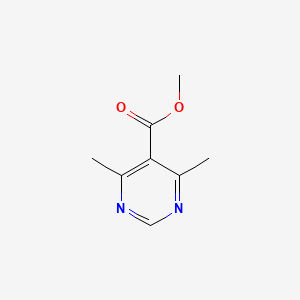![molecular formula C18H18N2O3 B1387419 {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid CAS No. 1170601-59-8](/img/structure/B1387419.png)
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is found in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid”, often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also used in the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is determined by its molecular formula, C18H18N2O3 . Further details about its structure might be available in specific scientific literature or databases.科学研究应用
Antioomycete Activity in Plant Disease Management
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is structurally related to the compound , have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These derivatives have shown promising results in managing plant diseases, with one compound exhibiting significant in vitro and in vivo efficacy .
Antifungal Applications
The same derivatives have also demonstrated superior antifungal activity against six other phytopathogens, indicating the potential of these compounds to serve as broad-spectrum antifungal agents .
Mode of Action Analysis
Physiological, biochemical, and lipidomics analyses, along with ultrastructural observations, suggest that the mode of action for these compounds may involve the disruption of biological membrane systems in pathogens .
Crop Protection Product Development
The research into these derivatives has provided crucial information for the design and development of more potent antioomycete agents. This could lead to the creation of new crop protection products that are effective against P. recalcitrans and potentially other harmful organisms .
NF-κB Inhibitors for Cancer Research
Compounds structurally similar to the one have been identified as potential NF-κB inhibitors. These inhibitors are important in the research of anticancer drugs, as they can play a role in controlling inflammation and cell proliferation .
Treatment of Metabolic and Immunological Diseases
Derivatives of the compound have been noted as important agents for the treatment of metabolic and immunological diseases. This highlights the compound’s potential in therapeutic applications beyond plant disease management .
Neuroinflammatory Disorder Management
Some derivatives have shown potential in impacting various brain disorders where neuroinflammation and microglial activation are key factors in the disease’s pathogenesis. This suggests possible applications in the treatment or management of neuroinflammatory conditions .
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound’s derivatives have been used in QSAR studies to understand the structural requirements for biological activity. These studies are essential for rational drug design and can lead to the development of more effective therapeutic agents .
未来方向
The future directions for the research and development of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in various fields. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans is one potential direction .
属性
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAASPRLQSLXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)





![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)

